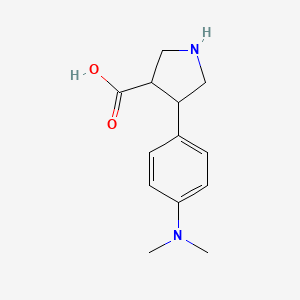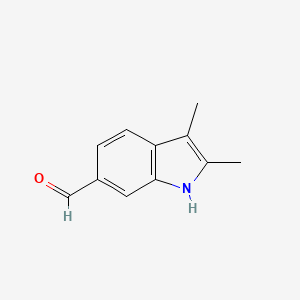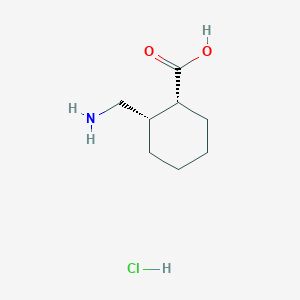
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom and an amine group, as well as a thiophene ring attached via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-Dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then converted to 2-thiopheneacetaldehyde.
Coupling with 4-fluoropyridine: The 2-thiopheneethylamine is then coupled with 4-fluoropyridine under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Thiophene-2-boronic acid pinacol ester
Uniqueness
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine is unique due to the presence of both a fluorinated pyridine ring and a thiophene ring, which can confer distinct electronic and steric properties
Propiedades
Fórmula molecular |
C11H11FN2S |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-fluoro-N-(2-thiophen-2-ylethyl)pyridin-4-amine |
InChI |
InChI=1S/C11H11FN2S/c12-11-8-9(3-5-14-11)13-6-4-10-2-1-7-15-10/h1-3,5,7-8H,4,6H2,(H,13,14) |
Clave InChI |
OPLSGTFEEZZPSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCNC2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



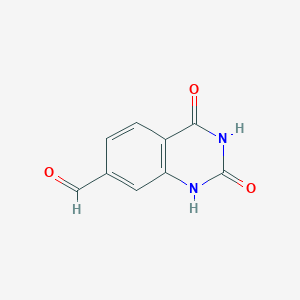
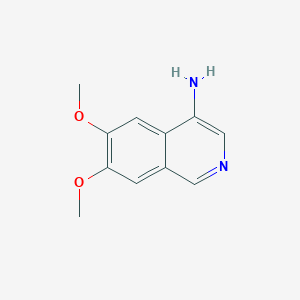
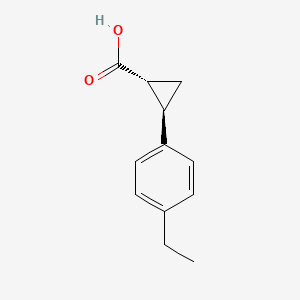
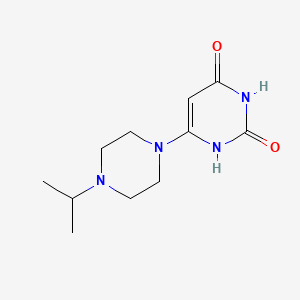

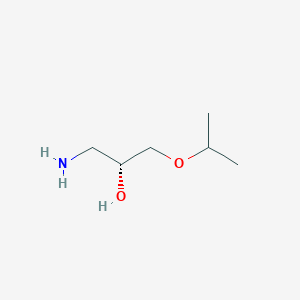
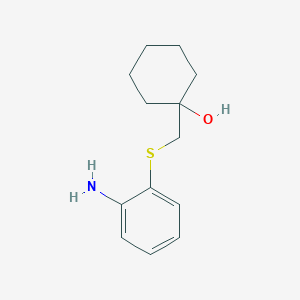

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13347253.png)
